molecular formula C8H16N2O4 B14702815 N~1~,N~6~-Bis(hydroxymethyl)hexanediamide CAS No. 17918-73-9

N~1~,N~6~-Bis(hydroxymethyl)hexanediamide

Cat. No.: B14702815
CAS No.: 17918-73-9
M. Wt: 204.22 g/mol
InChI Key: UNQQVTNWZJWDRT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N~1~,N~6~-Bis(hydroxymethyl)hexanediamide is a chemical compound with the molecular formula C8H16N2O4 It is characterized by the presence of two hydroxymethyl groups attached to a hexanediamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

N~1~,N~6~-Bis(hydroxymethyl)hexanediamide can be synthesized through the reaction of hexanediamide with formaldehyde. The reaction typically involves the use of aqueous formaldehyde and hexanediamide under controlled conditions to yield the desired product . The reaction is carried out at room temperature, and the product is purified through recrystallization.

Industrial Production Methods

In an industrial setting, the production of N1,N~6~-Bis(hydroxymethyl)hexanediamide may involve continuous-flow synthesis techniques. These methods enhance the efficiency and yield of the reaction by optimizing reaction conditions such as temperature, pressure, and reactant concentrations . The use of catalysts, such as platinum on carbon (Pt/C), can further improve the reaction rate and product purity.

Chemical Reactions Analysis

Types of Reactions

N~1~,N~6~-Bis(hydroxymethyl)hexanediamide undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form hexanediamine derivatives.

    Substitution: The hydroxymethyl groups can participate in substitution reactions with suitable reagents.

Common Reagents and Conditions

Common reagents used in the reactions of N1,N~6~-Bis(hydroxymethyl)hexanediamide include oxidizing agents like potassium permanganate (KMnO~4~) and reducing agents such as sodium borohydride (NaBH~4~). The reactions are typically carried out under mild conditions to prevent degradation of the compound .

Major Products

The major products formed from the reactions of N1,N~6~-Bis(hydroxymethyl)hexanediamide include hexanediamine derivatives, aldehydes, and carboxylic acids, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

N~1~,N~6~-Bis(hydroxymethyl)hexanediamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N1,N~6~-Bis(hydroxymethyl)hexanediamide involves its interaction with specific molecular targets. The hydroxymethyl groups can form hydrogen bonds with proteins and enzymes, affecting their structure and function. This interaction can modulate enzymatic activity and influence biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N~1~,N~6~-Bis(hydroxymethyl)hexanediamide is unique due to its specific arrangement of hydroxymethyl groups and hexanediamide backbone. This structure imparts unique reactivity and potential for diverse applications in various fields .

Properties

CAS No.

17918-73-9

Molecular Formula

C8H16N2O4

Molecular Weight

204.22 g/mol

IUPAC Name

N,N'-bis(hydroxymethyl)hexanediamide

InChI

InChI=1S/C8H16N2O4/c11-5-9-7(13)3-1-2-4-8(14)10-6-12/h11-12H,1-6H2,(H,9,13)(H,10,14)

InChI Key

UNQQVTNWZJWDRT-UHFFFAOYSA-N

Canonical SMILES

C(CCC(=O)NCO)CC(=O)NCO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.